8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
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Overview
Description
8-Benzyl-1-oxa-8-azaspiro[45]decan-2-one is a chemical compound with the molecular formula C15H19NO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one typically involves multiple steps. One common method starts with the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with 4 N hydrochloric acid in dioxane. The volatiles are removed, and the residue is dissolved in dichloromethane. Benzaldehyde, triethylamine, and sodium tris(acetoxy)borohydride are then added to the solution, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar multi-step organic synthesis protocols used in laboratory settings. Scaling up these methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decane: A structurally related compound with similar spirocyclic features.
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Another closely related compound with slight variations in the functional groups.
Uniqueness
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHTBRIFCCBFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618497 |
Source
|
Record name | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35296-14-1 |
Source
|
Record name | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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